Cas no 1805216-53-8 (4-Bromomethyl-3-cyano-5-ethylphenylacetic acid)

4-Bromomethyl-3-cyano-5-ethylphenylacetic acid 化学的及び物理的性質
名前と識別子
-
- 4-Bromomethyl-3-cyano-5-ethylphenylacetic acid
-
- インチ: 1S/C12H12BrNO2/c1-2-9-3-8(5-12(15)16)4-10(7-14)11(9)6-13/h3-4H,2,5-6H2,1H3,(H,15,16)
- InChIKey: JFPWTESADWSBSE-UHFFFAOYSA-N
- SMILES: BrCC1C(C#N)=CC(CC(=O)O)=CC=1CC
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- トポロジー分子極性表面積: 61.1
- XLogP3: 2.5
4-Bromomethyl-3-cyano-5-ethylphenylacetic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A010000760-1g |
4-Bromomethyl-3-cyano-5-ethylphenylacetic acid |
1805216-53-8 | 97% | 1g |
1,534.70 USD | 2021-07-06 | |
Alichem | A010000760-250mg |
4-Bromomethyl-3-cyano-5-ethylphenylacetic acid |
1805216-53-8 | 97% | 250mg |
470.40 USD | 2021-07-06 | |
Alichem | A010000760-500mg |
4-Bromomethyl-3-cyano-5-ethylphenylacetic acid |
1805216-53-8 | 97% | 500mg |
839.45 USD | 2021-07-06 |
4-Bromomethyl-3-cyano-5-ethylphenylacetic acid 関連文献
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Andrew J. M. Shaw,Robert Corbo,David J. D. Wilson,Jason L. Dutton Dalton Trans., 2015,44, 15083-15087
-
Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
-
Zhiyao Duan,Yuanyuan Li,Janis Timoshenko,Samuel T. Chill,Rachel M. Anderson,David F. Yancey,Anatoly I. Frenkel,Richard M. Crooks,Graeme Henkelman Catal. Sci. Technol., 2016,6, 6879-6885
-
Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
4-Bromomethyl-3-cyano-5-ethylphenylacetic acidに関する追加情報
Research Brief on 4-Bromomethyl-3-cyano-5-ethylphenylacetic acid (CAS: 1805216-53-8) in Chemical Biology and Pharmaceutical Applications
4-Bromomethyl-3-cyano-5-ethylphenylacetic acid (CAS: 1805216-53-8) is a specialized chemical intermediate gaining attention in pharmaceutical and chemical biology research due to its versatile reactivity and potential applications in drug discovery. This compound, characterized by its bromomethyl and cyano functional groups, serves as a key building block for the synthesis of bioactive molecules, particularly in the development of enzyme inhibitors and receptor modulators. Recent studies have explored its utility in targeted covalent inhibitor design, leveraging the electrophilic nature of the bromomethyl group for selective protein binding.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's role in synthesizing irreversible inhibitors of cysteine proteases, a class of enzymes implicated in inflammatory diseases and cancer. Researchers utilized 4-Bromomethyl-3-cyano-5-ethylphenylacetic acid as a scaffold to develop potent inhibitors of cathepsin B, achieving sub-nanomolar potency through strategic modifications of the ethylphenylacetic acid moiety. The study highlighted the compound's optimal balance of reactivity and stability, enabling selective targeting of the enzyme's active site cysteine residue.
In parallel, advancements in synthetic methodology have improved the accessibility of this intermediate. A recent Organic Process Research & Development publication (2024) described an optimized, gram-scale synthesis of 4-Bromomethyl-3-cyano-5-ethylphenylacetic acid with 78% overall yield, employing a novel bromination protocol that minimizes byproduct formation. This development addresses previous challenges in large-scale production, potentially facilitating broader adoption in medicinal chemistry campaigns.
The compound's unique structural features have also found applications in chemical biology probes. A Nature Chemical Biology report (2023) detailed its incorporation into activity-based protein profiling (ABPP) reagents for mapping kinase-substrate interactions in cellular lysates. The cyano group's hydrogen-bond accepting properties were found to enhance probe-target interactions, while the bromomethyl group enabled covalent capture of transient enzyme-substrate complexes.
Emerging safety and ADME (Absorption, Distribution, Metabolism, and Excretion) data from preclinical studies suggest that derivatives of 4-Bromomethyl-3-cyano-5-ethylphenylacetic acid generally exhibit favorable pharmacokinetic profiles, with moderate plasma protein binding and good metabolic stability. However, researchers note that the inherent reactivity of the bromomethyl group necessitates careful structural optimization to minimize off-target effects in therapeutic applications.
Future research directions highlighted in recent literature include exploring the compound's potential in PROTAC (Proteolysis Targeting Chimera) development, where its dual functionality could facilitate linker attachment to both target-binding and E3 ligase-recruiting moieties. Additionally, computational studies are underway to predict its reactivity patterns with various amino acid residues, which could guide more rational design of covalent drugs.
1805216-53-8 (4-Bromomethyl-3-cyano-5-ethylphenylacetic acid) Related Products
- 1185275-97-1(O-Methyl O-(3,5,6-Trichloro-2-pyridinyl)phosphorochloridothioic Acid Ester)
- 392248-40-7(3-(4-benzylphenyl)-2-(2E)-1-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-ylidene-3-oxopropanenitrile)
- 164347-62-0(2-(chloromethyl)-2-(2,4-difluorophenyl)oxirane)
- 1226183-10-3(2-1-(2,4-dimethylphenyl)cyclopropylacetic acid)
- 1822589-97-8(3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-5-oxo-, 1,1-dimethylethyl ester)
- 2228171-90-0(2-1-(2-fluoro-4-methoxyphenyl)cyclobutylacetic acid)
- 1264273-29-1(5-(4-bromophenyl)pent-2-en-1-ol)
- 2137142-00-6(tert-butyl N-(1S)-1-(4-bromo-2-chlorophenyl)-3-oxopropylcarbamate)
- 2228307-87-5(2-2-(difluoromethoxy)-3-methylphenyl-2-hydroxyacetic acid)
- 1903651-00-2(N-((1-ethylpyrrolidin-2-yl)methyl)-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide)




